7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
CAS No.:
Cat. No.: VC15982687
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13ClFN |
---|---|
Molecular Weight | 201.67 g/mol |
IUPAC Name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h1,3,5,10H,2,4,6,12H2;1H |
Standard InChI Key | JPYORNCKNXWETH-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(CC1N)C=C(C=C2)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The hydrochloride salt of 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine derives from its parent amine through protonation with hydrochloric acid. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride |
Molecular Formula | C₁₀H₁₃ClFN |
Molecular Weight | 201.67 g/mol |
CAS Registry Number | 173998-63-5 (base compound) |
SMILES | C1CC2=C(CC1N)C=C(C=C2)F.Cl |
InChIKey | WWEGVSHNWGNDIX-UHFFFAOYSA-N |
The base compound (C₁₀H₁₂FN) features a tetrahydronaphthalene backbone with a fluorine atom at position 7 and a primary amine at position 2. The hydrochloride salt enhances solubility and stability for research applications .
Structural Analysis
-
Tetrahydronaphthalene Core: A partially hydrogenated naphthalene system with four saturated carbons, creating a bicyclic structure.
-
Fluorine Substituent: Electron-withdrawing effects at position 7 influence electronic distribution and binding interactions .
-
Amine Group: The protonated amine at position 2 facilitates salt formation and modulates physicochemical properties.
Physicochemical Properties
Solubility and Stability
-
Water Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Estimated solubility: >50 mg/mL (predicted via LogP calculations).
-
Thermal Stability: Melting point data is unavailable in public sources, but analogous hydrochlorides typically decompose above 200°C.
Spectroscopic Characteristics
-
NMR Data:
-
Mass Spectrometry: Predicted molecular ion peak at m/z 201.07 ([M+H]⁺).
Synthesis and Production
General Synthetic Strategy
While detailed protocols are proprietary, the synthesis likely involves:
-
Starting Material: 7-Fluoro-1-tetralone (C₁₀H₉FO).
-
Reductive Amination: Conversion of the ketone to an amine using ammonia and a reducing agent (e.g., NaBH₃CN) .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.
Industrial Considerations
-
Catalysts: Palladium or nickel catalysts may optimize hydrogenation steps.
-
Purification: Chromatography or recrystallization ensures >95% purity for research use.
Research Applications and Biological Activity
Neurological Research
The compound’s structural similarity to serotonin and dopamine receptor ligands suggests potential applications in:
-
Neurotransmitter Modulation: Fluorine’s electronegativity may enhance binding to monoamine transporters .
-
MAO-B Inhibition: Analogous fluorinated tetralins show IC₅₀ values <50 nM for MAO-B, a target in Parkinson’s disease .
Preclinical Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume